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molecular formula C9H10BrNO2S B8388710 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone

Cat. No. B8388710
M. Wt: 276.15 g/mol
InChI Key: VWOSSSCOHOWZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

The product of Step 2 (15 g, 46.8 mmol) was diluted with THF (10 mL). HCl (6 N, 78 mL) was added and stirred at 60° C. for 3 h. The reaction was cooled to RT and NaOH (6 N, 78 mL) was added. The reaction was diluted with EtOAc. The layers were separated and the aqueous layer back extracted with EtOAc (2×). The combined organic layers were dried (MgSO4) and evaporated. The residue was diluted with EtOAc to transfer and concentrated to ˜20 mL where hexanes (60 mL) was added drop wise. The slurry was cooled to room temperature, stirred for 1 h then filtered, washed with hexanes (2×15 mL) and dried to afford 4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexanone (11.25 g, 40.8 mmol, 87% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
78 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]2([OH:17])[CH2:16][CH2:15][C:10]3(OCC[O:11]3)[CH2:9][CH2:8]2)=[N:4][CH:3]=1.Cl.[OH-].[Na+]>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[S:6][C:5]([C:7]2([OH:17])[CH2:8][CH2:9][C:10](=[O:11])[CH2:15][CH2:16]2)=[N:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CN=C(S1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
78 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜20 mL where hexanes (60 mL)
ADDITION
Type
ADDITION
Details
was added drop wise
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with hexanes (2×15 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCC(CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.8 mmol
AMOUNT: MASS 11.25 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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